2-Amino-4-(4-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile
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Overview
Description
2-Amino-4-(4-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of malononitrile, aromatic aldehydes, and 1,3-indandione in the presence of a catalyst such as sodium silicate . The reaction is usually carried out in a solvent with a boiling point higher than 70°C, such as ethanol, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Catalysts like metal silicates could be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-oxo-4-aryl-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile
- 2-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 3-Amino-9-methoxy-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
Uniqueness
What sets 2-Amino-4-(4-methoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
115091-77-5 |
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Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2S/c1-23-13-8-6-12(7-9-13)18-15(10-21)20(22)24-19-14-4-2-3-5-17(14)25-11-16(18)19/h2-9,18H,11,22H2,1H3 |
InChI Key |
PNAGKMLBYLUBBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4SC3)OC(=C2C#N)N |
Origin of Product |
United States |
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